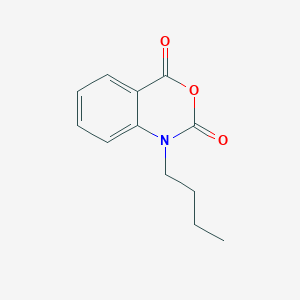

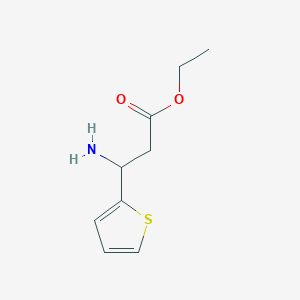

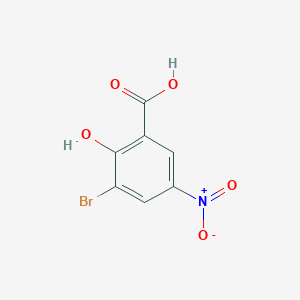

![molecular formula C7H6N2O2 B1274903 4-甲基苯并[c][1,2,5]噁二唑-1-氧化物 CAS No. 27808-46-4](/img/structure/B1274903.png)

4-甲基苯并[c][1,2,5]噁二唑-1-氧化物

描述

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide is a derivative of the 1,2,5-oxadiazole class of compounds, which are characterized by a five-membered heterocyclic ring containing three nitrogen atoms and two oxygen atoms. The presence of the methyl group at the 4-position on the benzene ring and the oxide group at the 1-position of the oxadiazole ring may influence the compound's physical, chemical, and energetic properties. These types of compounds are of interest in various fields, including pharmaceuticals and materials science, due to their unique structural features and potential applications .

Synthesis Analysis

The synthesis of 1,2,5-oxadiazole derivatives can be achieved through various methods. For instance, the oxidative cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones using iodosylbenzene diacetate as an oxidant in the presence of lithium hydride has been reported to yield 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides . Another method involves the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation, leading to the formation of 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles . These methods demonstrate the versatility in synthesizing oxadiazole derivatives, which could potentially be applied to the synthesis of 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a heterocyclic oxadiazole ring. Single-crystal X-ray diffraction analysis has been used to study the structure of related compounds, revealing planar molecules with unusual bond lengths and angles, which contribute to their reactivity and stability . Theoretical calculations and spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR are also employed to establish the structure of these compounds .

Chemical Reactions Analysis

Oxadiazole derivatives participate in various chemical reactions due to their reactive functional groups. For example, the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids leads to the synthesis of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides . Additionally, the reaction of 3-amino-5-R-1,2,4-oxadiazoles with hydrazine monohydrate in THF yields products that are a function of the substituent . These reactions highlight the chemical versatility of oxadiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For instance, the mesomorphic properties of non-symmetrically 3,5-disubstituted 1,2,4-oxadiazole derivatives have been studied, showing that these compounds exhibit enantiotropic liquid crystal phases with nematic textures . Energetic properties such as detonation velocities and pressures have been calculated for certain derivatives, indicating their potential as energetic materials . The stability and reactivity of these compounds are also of interest, as demonstrated by their pronounced acid/base stability and the generation of nitric oxide under physiological conditions .

科学研究应用

活性材料性质

4-甲基苯并[c][1,2,5]噁二唑-1-氧化物及其衍生物在活性材料领域展现出显著潜力。例如,合成并表征了该化合物的两个衍生物,揭示了它们由于正热形成、可接受的敏感性和良好的爆轰性能而具有作为活性化合物的潜力。这些性质表明了它们在熔铸炸药(Xu, Yang, & Cheng, 2018)中的潜在应用。

晶体结构分析

对相关化合物3,4-双(4-硝基苯基)-1,2,5-噁二唑-2-氧化物的研究提供了有关其晶体结构的见解。这项研究侧重于晶体内分子的排列和相互作用,有助于理解这类化合物的结构特征(Alhouari et al., 2008)。

多形性和分子相互作用

另一个衍生物5-碘苯并噁呋嗪-1-氧化物被研究了其多形性形式。这项研究突出了多形体中不同的分子间相互作用,有助于更深入地了解这类化合物的结构多样性和稳定性(Britton, Noland, & Clark, 2008)。

药物应用

像4-甲基苯并[c][1,2,5]噁二唑-1-氧化物这样的功能取代的1,2,5-噁二唑-2-氧化物在药物研究中很重要。它们被认为是有希望的药物候选化合物,特别用于治疗被忽视的疾病。这突显了这些化合物在药物化学中的潜力(Epishina, Kulikov, & Fershtat, 2022)。

合成和表征技术

对4-甲基苯并[c][1,2,5]噁二唑-1-氧化物的研究的一个重要方面涉及合成和详细表征该化合物及其衍生物。像NMR光谱这样的技术对于识别和理解这些化合物的结构和性质至关重要(Kim et al., 2018)。

除草活性

一些4-甲基苯并[c][1,2,5]噁二唑-1-氧化物的衍生物展示了除草活性。这种在农业中的应用表明了这些化合物在传统用途之外的多样性(Cerecetto et al., 2000)。

广泛的应用

对噁二唑类化合物的全面回顾,包括4-甲基苯并[c][1,2,5]噁二唑-1-氧化物,强调了它们在药物、材料和农业化学中的广泛应用。这种广泛的应用展示了这种化合物在各种科学领域的重要性(Filho et al., 2023)。

扩血管作用

噁呋嗪类化合物,包括4-甲基苯并[c][1,2,5]噁二唑-1-氧化物,已被研究其扩血管作用。这项研究有助于理解这些化合物的生物效应,特别是在心血管应用中(Feelisch, Schönafinger, & Noack, 1992)。

未来方向

Oxadiazoles, including 4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide, have established their potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research may focus on further exploring these applications and developing new synthetic strategies for oxadiazoles .

属性

IUPAC Name |

4-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-5-3-2-4-6-7(5)8-11-9(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRATWQOBZWRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=[N+](ON=C12)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395567 | |

| Record name | 2,1,3-Benzoxadiazole, 4-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide | |

CAS RN |

27808-46-4 | |

| Record name | 2,1,3-Benzoxadiazole, 4-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

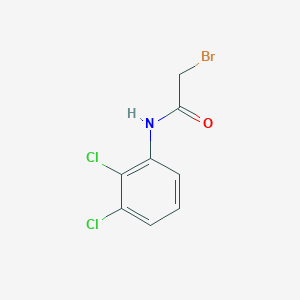

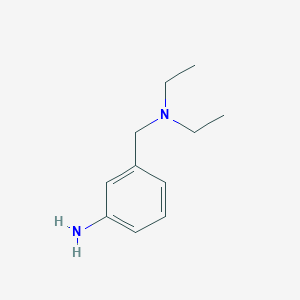

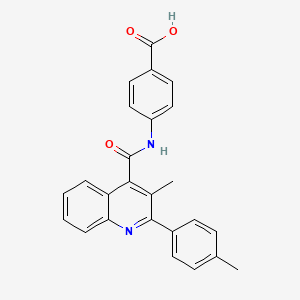

![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)

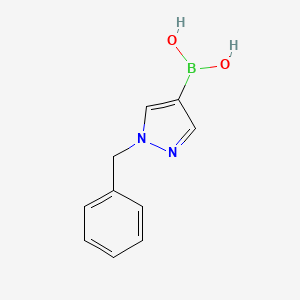

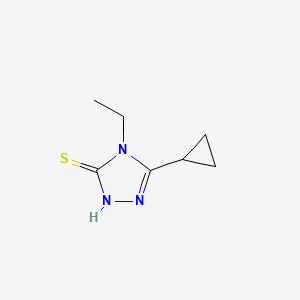

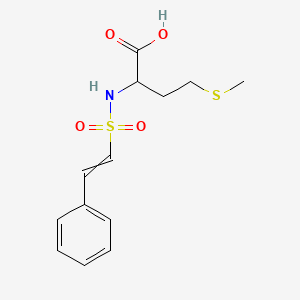

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

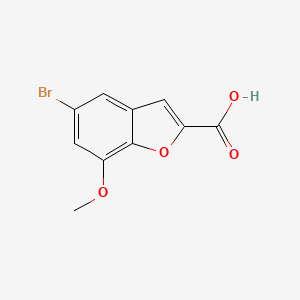

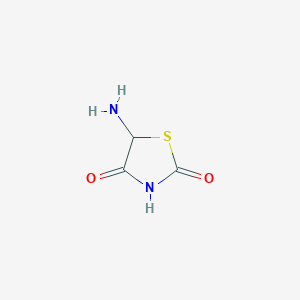

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)